molecular formula C9H17NO4S B13456050 tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate

tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate

Cat. No.: B13456050
M. Wt: 235.30 g/mol
InChI Key: DFXMOFQFGNFDGT-FNORWQNLSA-N
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Description

tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a methylsulfonyl group, and an allyl group, making it a versatile intermediate in various chemical reactions.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3/pyridine

    Reduction: H2/Ni, H2/Rh, Zn/HCl

    Substitution: NaOCH3, LiAlH4

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with H2/Ni can produce amines .

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate is used as a protecting group for amines. It is particularly useful in peptide synthesis, where it helps to protect the amino group during various reaction steps .

Biology and Medicine: The compound is also used in the synthesis of biologically active molecules, including pharmaceuticals. Its ability to form stable carbamate linkages makes it valuable in the design of enzyme inhibitors and other therapeutic agents .

Industry: In industrial applications, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it a versatile intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate involves the formation of stable carbamate linkages. These linkages are resistant to hydrolysis under physiological conditions, making the compound useful as a protecting group in peptide synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.

Comparison with Similar Compounds

Uniqueness: tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate is unique due to the presence of the methylsulfonyl and allyl groups, which provide additional reactivity and versatility in chemical synthesis. This makes it particularly valuable in the synthesis of complex molecules and biologically active compounds .

Properties

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

tert-butyl N-[(E)-3-methylsulfonylprop-2-enyl]carbamate

InChI

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(11)10-6-5-7-15(4,12)13/h5,7H,6H2,1-4H3,(H,10,11)/b7-5+

InChI Key

DFXMOFQFGNFDGT-FNORWQNLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C/S(=O)(=O)C

Canonical SMILES

CC(C)(C)OC(=O)NCC=CS(=O)(=O)C

Origin of Product

United States

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